Cas no 409085-57-0 (N-Butyroyl Phytosphingosine)

N-Butyroyl Phytosphingosine structure
N-Butyroyl Phytosphingosine structure
Product Name:N-Butyroyl Phytosphingosine
CAS No:409085-57-0
MF:C22H45NO4
MW:387.597007513046
CID:1063780
PubChem ID:71314462
Update Time:2025-04-20

N-Butyroyl Phytosphingosine Chemical and Physical Properties

Names and Identifiers

    • N-Butyroyl Phytosphingosine
    • N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]butanamide
    • DB-255667
    • N-((2S,3S,4R)-1,3,4-Trihydroxyoctadecan-2-yl)butyramide
    • 409085-57-0
    • C4-Phytoceramide
    • BP-28803
    • DTXSID60747282
    • N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]butanamide
    • Inchi: 1S/C22H45NO4/c1-3-5-6-7-8-9-10-11-12-13-14-15-17-20(25)22(27)19(18-24)23-21(26)16-4-2/h19-20,22,24-25,27H,3-18H2,1-2H3,(H,23,26)/t19-,20+,22-/m0/s1
    • InChI Key: CRVGCEIWUOFGLZ-VWPQPMDRSA-N
    • SMILES: O[C@@H]([C@H]([C@H](CO)NC(CCC)=O)O)CCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 387.33485892g/mol
  • Monoisotopic Mass: 387.33485892g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 19
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 89.8Ų

Experimental Properties

  • Melting Point: 79-81°C

N-Butyroyl Phytosphingosine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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